

Drimane Sesquiterpenoids from Aspergillus Species: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Nanangenine B*

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Abstract

Fungi of the genus *Aspergillus* are prolific producers of a diverse array of secondary metabolites, among which drimane sesquiterpenoids represent a significant class with a wide range of biological activities. These bicyclic C15 terpenoids, characterized by a decahydronaphthalene skeleton, have garnered considerable interest in the scientific community, particularly for their potential applications in drug discovery and development. This technical guide provides a comprehensive overview of drimane sesquiterpenoids isolated from various *Aspergillus* species, with a focus on their biosynthesis, isolation, structure elucidation, and biological activities. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers, scientists, and drug development professionals.

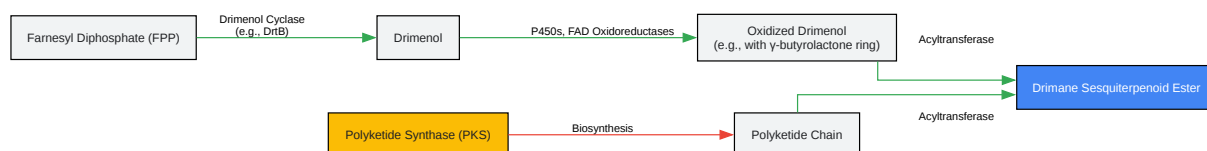
Introduction

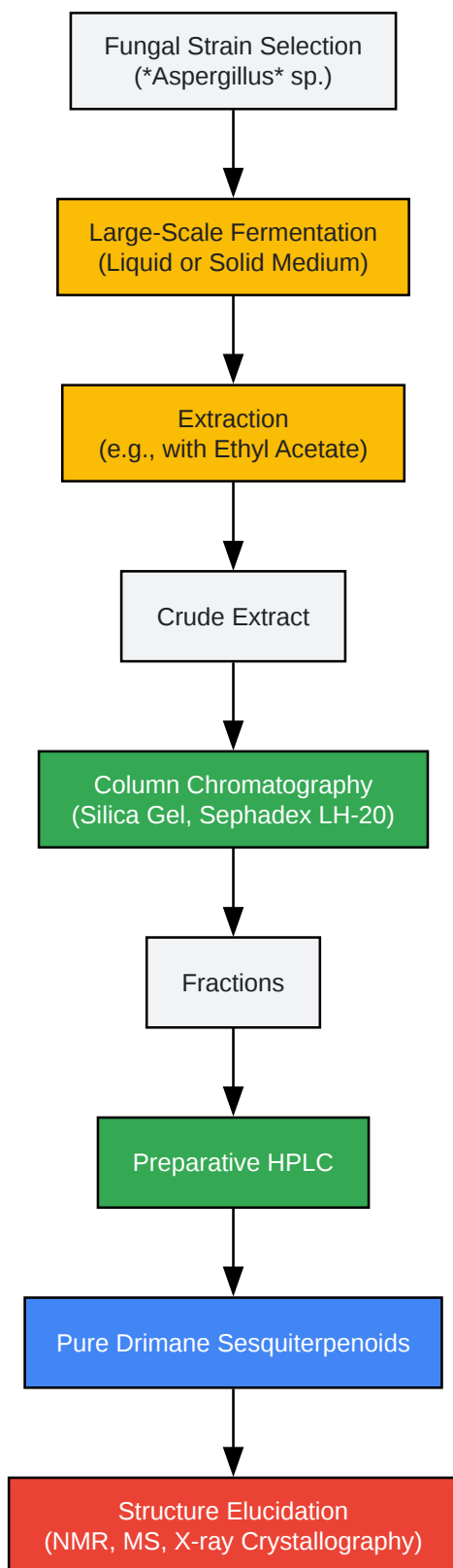
Drimane-type sesquiterpenoids are a class of natural products first isolated from the bark of *Drimys winteri*. While initially discovered in plants, fungi, particularly of the *Aspergillus* genus, have emerged as a rich source of these compounds with diverse and often novel structures.^[1] Species such as *Aspergillus ustus*, *Aspergillus oryzae*, *Aspergillus flavus*, and *Aspergillus calidoustus* have been extensively studied, leading to the isolation of numerous drimane derivatives.^{[2][3][4][5]} Many of these fungal drimane sesquiterpenoids feature a characteristic γ -butyrolactone ring and are often esterified, which can enhance their biological activities.^{[1][6]} The significant bioactivities exhibited by these compounds, including cytotoxic, antimicrobial, and anti-inflammatory effects, underscore their potential as lead compounds for new therapeutics.^{[5][7][8]}

Biosynthesis of Drimane Sesquiterpenoids in *Aspergillus*

The biosynthesis of drimane sesquiterpenoids in fungi originates from the cyclization of the linear precursor, farnesyl diphosphate (FPP).[1] The biosynthetic pathways for some drimane-type sesquiterpene esters, such as astellolides in *Aspergillus oryzae* and other drimanes in *Aspergillus calidoustus*, have been elucidated.[9][10] These pathways involve a series of enzymatic reactions catalyzed by terpene cyclases, cytochrome P450 monooxygenases, and other tailoring enzymes that generate the structural diversity observed in this class of compounds.[11][12]

A key step is the formation of the drimenol scaffold by a drimenol cyclase.[11] Subsequent modifications, such as the formation of a γ -butyrolactone ring, are carried out by enzymes like cytochrome P450s and FAD-binding oxidoreductases.[11] The esterification of the drimane core with various polyketide chains, a common feature of these compounds from *Aspergillus*, is accomplished by acyltransferases, further diversifying the resulting molecules.[6][11]





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- To cite this document: BenchChem. [Drimane Sesquiterpenoids from *Aspergillus* Species: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10821924#drimane-sesquiterpenoids-from-aspergillus-species]

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